molecular formula C25H25N3O2S B3573471 2-{[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetamide

2-{[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetamide

Cat. No.: B3573471
M. Wt: 431.6 g/mol
InChI Key: VDQNFNBQMODDJF-UHFFFAOYSA-N
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Description

The compound “2-{[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl]thio}acetamide” is a derivative of quinazolinone . Quinazolinones are a class of fused heterocycles that have attracted considerable interest due to their diverse range of biological properties . Many substituted quinazolinone derivatives possess a wide range of bioactivities such as antimalarial, anticancer, antimicrobial, antifungal, antiviral, antiprotozoan, anti-inflammatory, diuretic, muscle relaxant, antitubercular, antidepressant, anticonvulsant, acaricidal, weedicide, and many other biological activities .


Synthesis Analysis

The synthesis of quinazolinone derivatives typically starts from a 3-phenylquinazoline-2,4 (1 H ,3 H )-dithione . The structures of all new compounds are inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data . The starting 3-phenyl-2-thioxo-2,3-dihydro-1 H -quinazolin-4-one was synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine to yield 1 in good yield .


Chemical Reactions Analysis

The electronic and steric structure of quinazolinone derivatives and their indexes of reactivity in alkylation reactions have been studied using the method of CMC . The calculated values of charges on the atoms and of π-orbital partial densities on the HOMO and LFMO enabled a quantum-chemical explanation .

Properties

IUPAC Name

2-[3-(4-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-16-8-10-18(11-9-16)28-23(30)21-22(27-24(28)31-15-20(26)29)19-7-3-2-6-17(19)14-25(21)12-4-5-13-25/h2-3,6-11H,4-5,12-15H2,1H3,(H2,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQNFNBQMODDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetamide
Reactant of Route 2
2-{[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetamide
Reactant of Route 5
2-{[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetamide

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